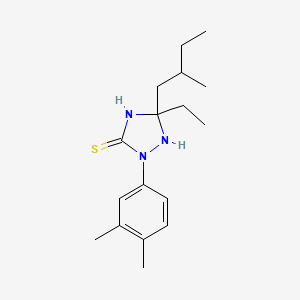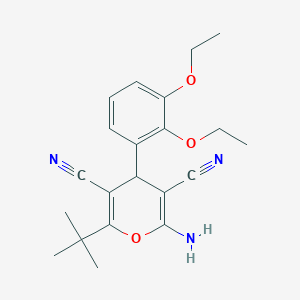![molecular formula C26H23FN2O5 B15149925 2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B15149925.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-({3-[(2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, an oxoethyl group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with 3-aminobenzoic acid and 2-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with different substitution patterns.
2-Fluoro-4-methylphenol:
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-({3-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound for research and development.
特性
分子式 |
C26H23FN2O5 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 4-[3-[(2-methylphenyl)carbamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H23FN2O5/c1-17-5-2-3-8-22(17)29-26(33)19-6-4-7-21(15-19)28-24(31)13-14-25(32)34-16-23(30)18-9-11-20(27)12-10-18/h2-12,15H,13-14,16H2,1H3,(H,28,31)(H,29,33) |
InChIキー |
WEHQHHDIJXNRKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149858.png)

![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15149879.png)
![4-[(E)-(3-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B15149885.png)
![3-methyl-N-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15149886.png)
![1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B15149889.png)
![N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B15149894.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B15149905.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide](/img/structure/B15149911.png)
![[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile](/img/structure/B15149916.png)
![1-{2-amino-4-[2,4-bis(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutyl}-5,5-difluoropiperidin-2-one](/img/structure/B15149922.png)
![2,4-dichlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15149928.png)
